molecular formula C14H12Cl6N4O2Zn B1592740 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 85252-22-8

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Cat. No. B1592740
CAS RN: 85252-22-8
M. Wt: 546.4 g/mol
InChI Key: YHUGASVQWCSKGW-UHFFFAOYSA-J
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Description

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) (hereafter referred to as 5-CMBD-TCZ) is a chemical compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound is a diazonium salt, which is an important class of compounds due to their ability to undergo a variety of reactions with other molecules.

Scientific Research Applications

Synthesis and Structural Analysis

A pivotal area of research involving 5-Chloro-2-methoxybenzenediazonium compounds focuses on their synthesis and structural properties. Studies have demonstrated the reaction of certain diazonium compounds with various substrates to produce azo coupling products, which exhibit distinct structural characteristics due to intramolecular hydrogen bonding and the presence of various substituents. These findings are significant for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Šimůnek et al., 2007).

Functional Polymers

In the field of polymer chemistry, 5-Chloro-2-methoxybenzenediazonium compounds have been utilized for the synthesis of functional polymers. Research has shown their effectiveness in producing new materials with desirable properties, such as high absorption coefficients, which are crucial for applications in optics and electronics (Xi, Basset, & Vogl, 1984).

Catalysis and Reaction Mechanisms

The catalytic activity of compounds related to 5-Chloro-2-methoxybenzenediazonium in facilitating azo coupling reactions has been a subject of study. Insights into the phase-transfer catalysis of these reactions contribute to a broader understanding of synthetic strategies in organic chemistry, particularly in creating complex organic compounds with high precision and efficiency (Iwamoto et al., 1993).

Environmental and Analytical Chemistry

Research has also explored the presence and behavior of halogenated methoxybenzenes, including compounds structurally related to 5-Chloro-2-methoxybenzenediazonium, in the marine troposphere. These studies are essential for understanding the environmental fate and transport of organohalogen compounds, offering insights into their mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

Advanced Synthesis Techniques

Innovations in synthetic chemistry have shown the utility of diazonium compounds in radical-mediated transformations. This includes the synthesis of complex polyhaloalkanes from styrenes, highlighting the role of diazonium compounds as radical initiators in creating structurally diverse molecules for potential applications in drug development and material science (Liang et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the diazotization of 5-chloro-2-methoxyaniline followed by reaction with tetrachlorozinc(2-) to form the desired compound.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Zinc chloride" ], "Reaction": [ "Dissolve 5-chloro-2-methoxyaniline in hydrochloric acid.", "Add sodium nitrite to the solution and stir until diazotization is complete.", "Add sodium hydroxide to the diazonium salt solution to adjust the pH to 7-8.", "Add tetrachlorozinc(2-) to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum." ] }

CAS RN

85252-22-8

Product Name

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Molecular Formula

C14H12Cl6N4O2Zn

Molecular Weight

546.4 g/mol

IUPAC Name

5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

YHUGASVQWCSKGW-UHFFFAOYSA-J

SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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